molecular formula C17H16O3 B023881 Ketoprofen methyl ester CAS No. 47087-07-0

Ketoprofen methyl ester

Cat. No. B023881
Key on ui cas rn: 47087-07-0
M. Wt: 268.31 g/mol
InChI Key: BIOCOYIPJQMGTN-UHFFFAOYSA-N
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Patent
US05204365

Procedure details

In a reaction flask with mechanical stirring and reflux condenser, 263 g of 2-(3-benzoylphenyl)propionic acid (VI with R1 =CH3 and R2 =H) were suspended in 1L of dry benzene. Then 154 g of thionyl chloride were added and the mixture was heated under reflux for 5 hours. After cooling at room temperature, benzene and unreacted thionyl chloride were eliminated under vacuum. To the resulting residue (corresponding to the acid chloride) 400 mL of absolute methanol were added with care. The resulting solution was heated under reflux for 5 hours. After cooling at room temperature, the solvent was eliminated under vacuum and the residue was dissolved in 250 mL methylene chloride. The solution was washed and neutralized by treating it three times with 200 mL of a 5% solution of sodium hydrogencarbonate and then with water. After being dried, the solvent was evaporated under vacuum and 256 g of an oily residue was obtained (92% yield), used without further purification in the reaction of the following example. After 24 hours of drying, a white solid of m.p. 50-2° C. was obtained. After recrystalization from cyclohexane, experimental m.p. was 51-2° C. and the solid was identified as the title compound. By following analogous procedures, compounds Vc of Table 1 were prepared.
Quantity
263 g
Type
reactant
Reaction Step One
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
154 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
reactant
Reaction Step Seven
Quantity
250 mL
Type
solvent
Reaction Step Eight
Yield
92%

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[C:11]([CH:15]([CH3:19])[C:16]([OH:18])=[O:17])[CH:12]=[CH:13][CH:14]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:20]1C=CC=CC=1.S(Cl)(Cl)=O.CO>C(Cl)Cl>[C:1]([C:9]1[CH:10]=[C:11]([CH:15]([CH3:19])[C:16]([O:18][CH3:20])=[O:17])[CH:12]=[CH:13][CH:14]=1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C(C(=O)O)C
Step Two
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
154 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Seven
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
CO
Step Eight
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
In a reaction flask with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling at room temperature
WASH
Type
WASH
Details
The solution was washed
ADDITION
Type
ADDITION
Details
by treating it three times with 200 mL of a 5% solution of sodium hydrogencarbonate
CUSTOM
Type
CUSTOM
Details
After being dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=C(C=CC1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 256 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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